molecular formula C12H8F2O B3045182 3-(3,4-Difluorophenyl)phenol CAS No. 1027207-72-2

3-(3,4-Difluorophenyl)phenol

Cat. No.: B3045182
CAS No.: 1027207-72-2
M. Wt: 206.19 g/mol
InChI Key: ZNIKLHKGBFCELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Difluorophenyl)phenol is a useful research compound. Its molecular formula is C12H8F2O and its molecular weight is 206.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-Difluorophenyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-Difluorophenyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-difluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(15)6-8/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIKLHKGBFCELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439971
Record name 3-(3,4-difluorophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027207-72-2
Record name 3-(3,4-difluorophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Troubleshooting & Optimization

addressing emulsion formation during extraction of phenolic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Troubleshooting & Protocol Optimization Assigned Specialist: Senior Application Scientist

Executive Summary: The Physics of the Problem

Emulsions during phenolic extraction are rarely random; they are thermodynamic consequences of the plant matrix. Phenolic compounds are often extracted from matrices rich in amphiphilic stabilizers —specifically saponins, proteins, and phospholipids.

When you mix an organic solvent (e.g., Ethyl Acetate, n-Butanol) with an aqueous plant extract, these stabilizers migrate to the liquid-liquid interface to reduce surface tension. They form a viscoelastic film around dispersed droplets, preventing coalescence (Ostwald ripening).

The Solution Hierarchy:

  • Destabilize: Disrupt the interfacial film (Chemical).

  • Separate: Force coalescence via density difference (Physical).

  • Prevent: Remove stabilizers before extraction (Pre-treatment).

Diagnostic Triage: Identify Your Emulsion

Before applying a fix, identify the specific type of phase separation issue. Use the logic flow below to determine the correct intervention.

EmulsionTriage Start Observation: Phase Separation Failed Q1 Is there a distinct 'Rag Layer' (solid/gel) between phases? Start->Q1 Q2 Is the entire organic phase cloudy/milky (Macro-emulsion)? Q1->Q2 No Action1 Protocol A: Physical Disruption (Centrifugation/Filtration) Q1->Action1 Yes Q3 Is the phase clear but retains a faint haze (Micro-emulsion)? Q2->Q3 No Action2 Protocol B: Ionic Strength Adjustment (Salting Out) Q2->Action2 Yes Action3 Protocol C: Thermal/Solvent Swing Q3->Action3 Yes

Figure 1: Diagnostic decision tree for categorizing emulsion types during liquid-liquid extraction.

Troubleshooting Protocols

Protocol A: The "Rag Layer" (Interfacial Precipitates)

Diagnosis: A semi-solid, gel-like layer sits between the aqueous and organic phases. Cause: Protein denaturation or polysaccharide precipitation at the interface. Mechanism: The solvent interface acts as a hydrophobic surface, unfolding proteins and exposing their hydrophobic cores, leading to aggregation.

Step-by-Step Resolution:

  • Do NOT Shake: Vigorous shaking exacerbates this. Swirl gently.

  • Centrifugation (The Gold Standard):

    • Transfer the entire mixture to a centrifugation tube (glass or Teflon-lined).

    • Spin at 3,000–5,000 x g for 10 minutes at 10°C.

    • Result: The rag layer will compress into a compact "puck" or pellet at the interface. You can then pipette the top organic layer off or decant the liquid, leaving the solid puck behind.

  • Filtration (Alternative):

    • Pass the biphasic mixture through a glass wool plug or a phase separation filter paper (hydrophobic silicone-treated paper).[1] The emulsion droplets will break as they are forced through the tortuous path of the filter matrix.[2]

Protocol B: Stable Macro-Emulsions (Milky Phase)

Diagnosis: No clear separation; the mixture looks like milk or a thick cream. Cause: High concentration of saponins or surfactants lowering interfacial tension. Mechanism: The Salting Out effect (Hofmeister series).[3] Increasing the ionic strength of the aqueous phase increases the surface tension of water and decreases the solubility of organic compounds (and surfactants) in the aqueous phase, forcing them into the organic layer or causing them to precipitate.[4]

Step-by-Step Resolution:

  • Prepare Brine: Create a saturated NaCl solution.

  • Titrate Salt: Add the brine to your separatory funnel in 5 mL increments.

  • Agitate Gently: Invert the funnel slowly to mix.

  • Wait: Allow 5–10 minutes. The increased density difference and ionic strength usually force phase separation.[1]

  • Advanced Salting: If NaCl fails, use Ammonium Sulfate ((NH₄)₂SO₄) . It has a stronger "salting-out" ability on the Hofmeister series but may precipitate proteins aggressively.

Protocol C: Micro-Emulsions (Haze)

Diagnosis: Phases separate, but the organic layer remains hazy/foggy. Cause: Micro-droplets of water trapped in the organic phase (or vice versa) due to temperature changes or solvent saturation.

Step-by-Step Resolution:

  • Thermal Swing:

    • Warm the mixture slightly (e.g., hold the vessel in warm water for 2 minutes). Heat reduces viscosity and increases the kinetic energy of droplets, promoting coalescence.

  • Drying Agents:

    • If the organic phase is hazy with water, collect it and add Anhydrous Sodium Sulfate (Na₂SO₄) . This chemically binds the water, clearing the solution instantly.

Comparative Data: Solvent Selection

The choice of solvent dictates emulsion risk. Use this table to anticipate issues based on your target phenolic subclass.

Solvent SystemTarget PhenolicsEmulsion RiskRecommended Prevention
Ethyl Acetate Flavonoids, Phenolic AcidsModerate Acidify aqueous phase to pH 2–3 prior to extraction.
n-Butanol Glycosides, SaponinsHigh Mandatory saturation of aqueous phase with NaCl before adding Butanol.
Dichloromethane Aglycones, Non-polarLow Filtration through Celite if particulates are present.
Diethyl Ether Simple PhenolsModerate Keep cold (4°C); volatility can cause pressure buildup that disperses droplets.

Prevention: The "Root Cause" Fix

Treating an emulsion is reactive. Preventing it is proactive. The following pre-treatment steps are mandatory for complex matrices (e.g., seeds, tubers, fatty tissues).

Step 1: Defatting (Lipid Removal)

Lipids act as co-emulsifiers.

  • Protocol: Wash the dried plant powder with n-Hexane or Petroleum Ether (1:10 w/v) before extracting phenolics. These solvents remove fats but leave polar phenolics behind.

Step 2: Deproteinization

Proteins are the primary stabilizers of rag layers.

  • Protocol: Adjust the aqueous extract to pH 4.5 (common isoelectric point for plant proteins) to precipitate them, or add TCA (Trichloroacetic acid) to precipitate proteins prior to liquid-liquid extraction.

Frequently Asked Questions (FAQ)

Q: Will adding salt (Salting Out) affect my phenolic yield? A: Yes, but usually positively. The salting-out effect reduces the solubility of phenolics in water, driving them into the organic solvent, thereby increasing extraction efficiency (recovery rates >90% are common with salting out).

Q: Can I use ultrasonication to break the emulsion? A: Proceed with extreme caution. While ultrasound can sometimes coalesce droplets, high-frequency sonication is actually an emulsification method. It is more likely to create a stable micro-emulsion than to break one. Centrifugation is safer.

Q: I acidified my sample to pH 2, and the emulsion got worse. Why? A: While acidification suppresses the ionization of phenolic acids (making them more soluble in organic solvents), it can sometimes precipitate polysaccharides (like pectin) that trap solvent. If this happens, filter the mixture through a Celite bed to remove the precipitated pectin.

References

  • Majors, R. E. (2013). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC North America. Link

  • Tan, Z., et al. (2020).[5] Plant Extracts Containing Saponins Affects the Stability and Biological Activity of Hempseed Oil Emulsion System. Molecules (MDPI). Link

  • Valente, I. M., et al. (2013). An Insight on Salting-out Assisted Liquid–Liquid Extraction for Phytoanalysis. Journal of Chromatography A. Link

  • Ralla, T., et al. (2018).[6] Saponins as Natural Emulsifiers for Nanoemulsions. Journal of Agricultural and Food Chemistry. Link[7]

  • Naczk, M., & Shahidi, F. (2004). Extraction and analysis of phenolics in food. Journal of Chromatography A. Link

Sources

resolving poor solubility of 3-(3,4-Difluorophenyl)phenol in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 3-(3,4-Difluorophenyl)phenol . This compound presents a classic "brick dust" solubility profile—high crystallinity and high lipophilicity—complicated by the specific electronic effects of the difluoro-substitution.[1][2]

Status: Operational Role: Senior Application Scientist Topic: Aqueous Solubility Optimization & Formulation Strategies[1][3]

Diagnostic Overview: Why Won't It Dissolve?

Before attempting a protocol, you must understand the molecular barriers preventing solvation. 3-(3,4-Difluorophenyl)phenol is a biphenyl derivative with two competing structural features:

  • The Hydrophobic Core (The Barrier): The biphenyl scaffold is inherently lipophilic.[1][3] The addition of two fluorine atoms at the 3,4-positions of the distal ring significantly increases the partition coefficient (LogP) and crystal lattice energy.[1][2] Fluorine is highly electronegative but non-polarizable, often creating a "Teflon-like" effect that repels water molecules.[1][2][3]

  • The Phenolic Handle (The Solution): The hydroxyl (-OH) group on the proximal ring is a weak acid.[1][3] This is your primary chemical lever for solubilization via ionization.[1][2][3]

Predicted Physicochemical Profile
PropertyEstimated ValueImplication for Solubility
LogP (Octanol/Water) ~3.8 – 4.2Highly Lipophilic.[1][2][3] Practically insoluble in neutral water (< 10 µg/mL).[1][3]
pKa (Phenolic OH) ~9.5 – 10.0Weak acid.[1][2][3] Requires pH > 11.5 for full ionization (salt formation).[1]
Crystal Habit Crystalline SolidHigh lattice energy requires energy (heat/sonication) to break.[1][2][3]
H-Bond Donors 1Limited interaction with water network.[1][2][3]

Troubleshooting & Optimization Protocols

Method A: pH-Dependent Solubilization (Salt Formation)

Best For: Chemical synthesis, analytical standards, or assays tolerant of high pH.[1][2][3] Mechanism: Deprotonating the phenol to form the phenolate anion (


).[1][2][3]

The Issue: At neutral pH (7.4), the molecule is >99% non-ionized and insoluble.[1][3] The Fix: You must shift the equilibrium 2 pH units above the pKa.[1][2]

Protocol:

  • Suspend the solid compound in water.[1][3]

  • Add 1.0 equivalent of strong base (NaOH or KOH) from a 1M stock solution.

  • Critical Step: Verify pH is >11.[1][2][3]5. The solution should clarify.[1][3]

  • Note: If the solution remains cloudy, the sodium salt may have a high Krafft point (requires heat to form micelles) or low intrinsic solubility.[1][3] Switch to Method B .

Method B: Cosolvent Spiking (The "DMSO Method")

Best For: In vitro cell assays, high-throughput screening.[1][2][3] Mechanism: Disrupting the water lattice to accommodate the hydrophobic biphenyl core.[1]

Protocol:

  • Stock Preparation: Dissolve compound in 100% DMSO (Dimethyl sulfoxide) to a concentration of 10–20 mM . This should dissolve readily.[1][2][3][4]

  • Dilution: Slowly spike this stock into your aqueous buffer (e.g., PBS) while vortexing rapidly.

  • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity or compound precipitation.[1][2][3]

    • Troubleshooting: If precipitation occurs immediately upon dilution ("crashing out"), the local concentration exceeded the solubility limit.[1][3] Use a step-down dilution (DMSO

      
       50:50 DMSO:Water 
      
      
      
      Final Buffer).[1][2]
Method C: Cyclodextrin Complexation (The "Gold Standard")

Best For: In vivo animal studies, sensitive enzymatic assays.[1][3] Mechanism: The hydrophobic difluorophenyl tail inserts into the torus of the cyclodextrin, shielding it from water while the hydrophilic exterior maintains solubility.[1][2]

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  (Hydroxypropyl-beta-cyclodextrin) solution in water or saline.[1][2][3]
    
  • Add excess 3-(3,4-Difluorophenyl)phenol solid.[1][2][3]

  • Energy Input: Sonicate for 30 minutes at 40°C or stir overnight.

  • Filter through a 0.22 µm PVDF filter to remove undissolved solid.[1][2][3]

  • Result: This usually achieves concentrations in the 1–5 mg/mL range without high pH or toxic solvents.[1]

Decision Logic & Workflow (Visualized)

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your downstream application.

SolubilizationStrategy Start Start: 3-(3,4-Difluorophenyl)phenol Solid CheckApp What is the Downstream Application? Start->CheckApp BranchSynthesis Chemical Synthesis / Analytical Standard CheckApp->BranchSynthesis High pH Tolerated BranchCell Cell Culture / In Vitro Assay CheckApp->BranchCell Low Volume / Toxic limit BranchAnimal In Vivo / Animal Study CheckApp->BranchAnimal High Conc. / Non-toxic SolpH Method A: pH Adjustment (pH > 11 with NaOH) BranchSynthesis->SolpH SolDMSO Method B: DMSO Stock (Dilute to <0.5%) BranchCell->SolDMSO SolCD Method C: Cyclodextrin (20% HP-beta-CD) BranchAnimal->SolCD SolpH->SolDMSO If ppt forms SolDMSO->SolCD If cytotoxicity

Caption: Decision tree for selecting the optimal solubilization method based on experimental constraints.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is more volatile and can lead to crystal formation (precipitation) at the air-liquid interface in open well plates.[1][2][3] DMSO is preferred for its lower vapor pressure and higher solubilizing power for fluorinated aromatics.[1][2][3]

Q: Why does the solution turn yellow at high pH? A: Phenolates (the ionized form) are electron-rich and susceptible to oxidation.[1][2][3] A yellow tint often indicates the formation of quinone-like oxidation byproducts.[1][2][3] Recommendation: Degas your buffers with Nitrogen or Argon and add a trace antioxidant (e.g., EDTA or Sodium Metabisulfite) if stability is critical [1].[1][3]

Q: I need a 100 mM stock. Is this possible? A: Not in water.[1][2][3] You will need a pure organic solvent.[1][2][3]

  • DMSO: Likely feasible (up to ~200 mM).[1][3]

  • Ethanol: Feasible.[1][2][3]

  • Water: Impossible.[1][2][3] Even with cyclodextrins, the upper limit is likely ~10–20 mM due to the bulky difluorophenyl group occupying the cavity volume.[1][2]

Q: How do the fluorine atoms affect solubility compared to regular phenyl-phenol? A: Fluorine is hydrophobic.[1][2][3] The "Fluorous Effect" suggests that fluorinated compounds prefer to self-aggregate rather than interact with aqueous media.[1][2][3] This makes 3-(3,4-Difluorophenyl)phenol significantly less water-soluble than unsubstituted 3-phenylphenol [2].[1][2]

References

  • Avdeef, A. (2012).[1][2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Authoritative text on pKa-dependent solubility profiling). [1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[2][3] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2][3] (Mechanistic insight into lipophilicity changes via fluorination).

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2][3] (Protocol basis for HP-beta-CD solubilization). [1]

  • Yalkowsky, S. H., et al. (2010).[1][2][3] Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for solubility prediction of biphenyls). [1]

Sources

Validation & Comparative

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

The Impact of a Single Atom: Why Fluorine Matters

Phenolic compounds are a well-established class of molecules with a broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] The introduction of a fluorine atom, the most electronegative element, into a phenolic ring can dramatically alter its physicochemical properties, thereby modulating its biological profile.[2]

Key changes induced by fluorination include:

  • Increased Lipophilicity: The carbon-fluorine bond can enhance a molecule's ability to partition into lipid environments, potentially improving its passage through cell membranes.[3]

  • Altered Acidity (pKa): Fluorine's strong electron-withdrawing inductive effect can increase the acidity of the phenolic hydroxyl group, influencing its ionization state at physiological pH and its ability to participate in hydrogen bonding.[4]

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450s. This can increase the in vivo half-life of a drug.

  • Modulation of Binding Interactions: Fluorine can engage in unique non-covalent interactions, including hydrogen bonds and multipolar interactions, with biological targets like enzymes and receptors, potentially leading to increased binding affinity and selectivity.

These modifications can translate into significant differences in the antimicrobial, antioxidant, and anticancer activities of fluorinated phenols compared to their non-fluorinated parent compounds.

Comparative Biological Activity: A Quantitative Look

To illustrate the impact of fluorination, this guide will use phenol and 4-fluorophenol as representative simple structures for discussing physicochemical properties and will present available experimental data for related phenolic compounds to compare their biological activities.

Physicochemical Properties: Phenol vs. 4-Fluorophenol
PropertyPhenol4-FluorophenolRationale for Change
pKa ~10.0~9.8The electron-withdrawing fluorine atom stabilizes the phenoxide anion, making the proton more readily donated.
LogP ~1.5~1.7The fluorine atom increases the lipophilicity of the molecule.

This seemingly small alteration in pKa and lipophilicity can have a profound ripple effect on how these molecules interact with biological systems.

I. Antimicrobial Activity: Halting Microbial Growth

The primary mechanism of the antimicrobial action of phenols involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and cell death.[5] Increased lipophilicity can enhance this activity by facilitating the partitioning of the molecule into the lipid bilayer of the cell membrane.

While direct comparative Minimum Inhibitory Concentration (MIC) values for phenol versus 4-fluorophenol against common bacterial strains are not consistently reported in readily available literature, studies on halogenated phenols suggest that halogenation can enhance antimicrobial potency.[6] For the purpose of this guide, we will consider representative data for related phenolic compounds.

Table 1: Representative Antimicrobial Activity of Phenolic Compounds

CompoundOrganismMIC (µg/mL)Reference
ThymolStaphylococcus aureus300 - 600[7]
Caffeic AcidStaphylococcus aureus1250[8]
2,4,6-TriiodophenolStaphylococcus aureus5[6]

Note: This table presents data for different phenolic compounds to illustrate the range of antimicrobial activities and is not a direct comparison of a fluorinated vs. non-fluorinated pair.

The significantly lower MIC for the halogenated phenol (2,4,6-triiodophenol) suggests a substantial increase in antimicrobial potency, a principle that is expected to extend to fluorinated analogues.[6]

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

This method is a widely used qualitative technique to assess the susceptibility of bacteria to antimicrobial agents.

Workflow Diagram:

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Step-by-Step Methodology:

  • Prepare a standardized bacterial inoculum: Suspend several colonies of the test bacterium (e.g., E. coli or S. aureus) in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Inoculate the agar plate: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[9]

  • Apply antimicrobial disks: Aseptically place paper disks impregnated with known concentrations of the non-fluorinated phenol, the fluorinated phenol, and a control antibiotic onto the surface of the agar.

  • Incubate: Invert the plate and incubate at 37°C for 16-18 hours.

  • Measure and interpret results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.

II. Antioxidant Activity: Quenching Free Radicals

Phenols are excellent antioxidants due to the ability of the hydroxyl group to donate a hydrogen atom to stabilize free radicals. The efficiency of this process is influenced by the O-H bond dissociation enthalpy.

Fluorination can have a nuanced effect on antioxidant activity. The electron-withdrawing nature of fluorine can sometimes decrease the hydrogen-donating ability of the hydroxyl group. However, in more complex phenols like flavones, fluorination has been shown to potentially enhance antioxidant activity.[10]

Table 2: Representative DPPH Radical Scavenging Activity of Phenolic Compounds

CompoundIC50 (µg/mL)Reference
Quercetin4.97[2]
Ethyl Acetate Fraction of M. hypoleuca14.31[2]
Methanol Extract of M. hypoleuca19.32[2]

Note: This table presents IC50 values for different phenolic extracts and compounds to illustrate the range of antioxidant activities and is not a direct comparison of a fluorinated vs. non-fluorinated pair. A lower IC50 value indicates greater antioxidant activity.[6]

Experimental Protocol: DPPH Free Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.

Workflow Diagram:

Caption: Workflow for the DPPH Radical Scavenging Assay.

Step-by-Step Methodology:

  • Prepare a stock solution of DPPH: Dissolve DPPH in methanol to a concentration of approximately 0.1 mM.

  • Prepare serial dilutions of the test compounds: Dissolve the non-fluorinated and fluorinated phenols in a suitable solvent (e.g., methanol) and prepare a range of concentrations.

  • Perform the assay: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compounds.

  • Incubate: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure absorbance: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer. A decrease in absorbance indicates scavenging of the DPPH radical.

  • Calculate the percentage of scavenging activity: Use the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100.

  • Determine the IC50 value: The IC50 is the concentration of the compound required to scavenge 50% of the DPPH radicals and is determined by plotting the scavenging activity against the concentration of the test compound.

III. Anticancer Activity: Inducing Cell Death

The anticancer activity of phenols is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. This can occur through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of key signaling pathways involved in cell proliferation and survival.

Fluorination can enhance the anticancer properties of phenolic compounds by increasing their cellular uptake and metabolic stability, allowing for a more sustained therapeutic effect.

Table 3: Representative Cytotoxic Activity of Phenolic Compounds against HeLa Cells

CompoundIC50 (µg/mL)Exposure Time (h)Reference
Quercus infectoria Aqueous Extract12.33 ± 0.3572[11]
Quercus infectoria SFE Extract14.33 ± 0.6772[11]
ICD-85 Nanoparticles15.5 ± 2.472[12]

Note: This table presents IC50 values for various phenolic-containing extracts and formulations against HeLa cells to illustrate cytotoxic potential and is not a direct comparison of a fluorinated vs. non-fluorinated pair. A lower IC50 value indicates greater cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow Diagram:

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Seed cells: Plate HeLa cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat cells: Remove the culture medium and add fresh medium containing serial dilutions of the non-fluorinated and fluorinated phenols. Include untreated control wells.

  • Incubate: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize formazan: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Measure absorbance: Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.

  • Calculate cell viability and IC50: Cell viability is expressed as a percentage relative to the untreated control. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined by plotting cell viability against the compound concentration.

Conclusion

The strategic incorporation of fluorine into phenolic scaffolds represents a promising avenue for the development of novel therapeutic agents with enhanced biological activities. While direct comparative data for simple phenol-fluorophenol pairs is sparse, the underlying principles of how fluorination alters physicochemical properties provide a strong rationale for its use in modulating antimicrobial, antioxidant, and anticancer potency. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own comparative studies and contribute to a deeper understanding of the "fluorine advantage" in drug discovery.

References

  • Alves, M. J., Ferreira, I. C., Froufe, H. J., Abreu, R. M., Martins, A., & Pintado, M. (2013). Antimicrobial activity of phenolic compounds identified in wild mushrooms, SAR analysis and docking studies. Journal of applied microbiology, 115(2), 346–357.
  • Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple phenols and phenolic acids as antioxidants. In Methods in molecular biology (Vol. 290, pp. 29-43). Humana Press.
  • Falcone, P., Speranza, B., Del Nobile, M. A., Corbo, M. R., & Sinigaglia, M. (2005). A study on the antimicrobial activity of thymol intended as a natural preservative. Journal of food protection, 68(8), 1664-1670.
  • Lee, J. H., Kim, Y. G., & Lee, J. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Chemosphere, 359, 143646.
  • Wu, T., He, M., Zang, X., Zhou, Y., Qiu, T., Pan, S., & Xu, X. (2016). A structure-activity relationship study of flavonoids as inhibitors of E. coli by membrane interaction effect. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1858(8), 1936-1945.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Bauer, A. W., Kirby, W. M., Sherris, J. C., & Turck, M. (1966). Antibiotic susceptibility testing by a standardized single disk method.
  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food science and Technology, 28(1), 25-30.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Daglia, M. (2012). Polyphenols as antimicrobial agents. Current opinion in biotechnology, 23(2), 174-181.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
  • Abdullah, H., Ismail, I., & Suppian, R. (2021). Induction of Apoptosis in HeLa Cervical Cancer Cells Treated with Aqueous and Supercritical Fluid Extracts of Quercus infectoria. Research Journal of Pharmacognosy, 8(4), 63-77.
  • Borges, A., Saavedra, M. J., & Simões, M. (2015). The activity of ferulic and gallic acids in biofilm prevention and control of pathogenic bacteria. Biofouling, 31(8), 689-697.
  • Cushnie, T. P. T., & Lamb, A. J. (2005). Antimicrobial activity of flavonoids. International journal of antimicrobial agents, 26(5), 343-356.
  • Di Meo, F., Lemaur, V., Cornil, J., Lazzaroni, R., Duroux, J. L., Olivier, Y., & Trouillas, P. (2013). Free radical scavenging by natural polyphenols: a density functional theory study. The Journal of Physical Chemistry A, 117(10), 2082-2092.
  • Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi pharmaceutical journal, 21(2), 143-152.
  • Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of fluorine chemistry, 127(8), 1013-1029.
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41(1), 443-470.
  • Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic compounds). Journal of Fluorine Chemistry, 109(1), 3-11.
  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
  • Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest management science, 60(4), 341-356.
  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
  • Zhou, Y., Wang, Y., & Liu, Z. (2010). Recent advances in fluorine-containing agrochemicals. Journal of fluorine chemistry, 131(11), 1117-1125.
  • Ni, C., & Hu, J. (2017). The unique role of fluorine in the design of pharmaceuticals. Expert opinion on drug discovery, 12(12), 1219-1222.
  • Berger, R., Raro, M., & O'Hagan, D. (2020). The fluorine effect in medicinal chemistry. CHIMIA International Journal for Chemistry, 74(7), 546-553.
  • Gouverneur, V., & Müller, K. (2012). The role of fluorine in the life sciences. CHIMIA International Journal for Chemistry, 66(6), 393-394.
  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.
  • Yazdani-Elah-Abadi, A., et al. (2015). Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway. Avicenna journal of medical biotechnology, 7(3), 111–116.

Sources

Comprehensive Guide: Purity Validation of Synthesized 3-(3,4-Difluorophenyl)phenol via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3,4-Difluorophenyl)phenol is a critical biaryl intermediate, frequently employed in the synthesis of liquid crystals and advanced pharmaceutical scaffolds. Synthesized primarily via Suzuki-Miyaura cross-coupling , its purity profile is often compromised by structurally similar impurities: homocoupling dimers, protodeboronation byproducts, and regioisomers.

This guide, written from the perspective of a Senior Application Scientist, moves beyond basic "recipe" protocols. It establishes a self-validating analytical framework , comparing the industry-standard C18 approach against a superior Fluorinated Phenyl (PFP) stationary phase methodology. We demonstrate that while C18 is sufficient for crude estimation, the PFP chemistry provides the orthogonal selectivity required for >99.5% purity validation.

Part 1: The Analytical Challenge & Method Selection

The Impurity Landscape

In the Suzuki coupling of 3-bromophenol and 3,4-difluorophenylboronic acid , three specific impurity classes threaten the integrity of the final product:

  • Homocoupling Byproducts: 3,3'-Biphenol (polar) and 3,3',4,4'-Tetrafluorobiphenyl (non-polar).

  • Protodeboronation: 1,2-Difluorobenzene (volatile, elutes early).

  • Regioisomers: If the starting boronic acid contained trace 2,3- or 3,5-isomers, these will carry through to the final product.

Comparative Strategy: C18 vs. PFP vs. GC-FID

To validate purity effectively, we must select a method that resolves the target from these specific interferences.

FeatureMethod A: Standard C18 HPLC Method B: GC-FID Method C: PFP (Pentafluorophenyl) HPLC
Separation Mechanism Hydrophobic Interaction (Van der Waals)Boiling Point / VolatilityHydrophobic +

Interaction + Dipole-Dipole
Phenol Handling Good, but requires pH control to suppress ionization.Poor. Phenols often tail or require derivatization (silylation).Excellent. High selectivity for aromatic alcohols.
Fluorine Selectivity Low. Often co-elutes isomers with same hydrophobicity.Moderate.High. Fluorine-fluorine interactions resolve positional isomers.
Suitability Crude reaction monitoring.[1]Residual solvent analysis.Final Purity Validation (>99.5%).

Expert Insight: While GC-FID is excellent for detecting the volatile 1,2-difluorobenzene, it fails to accurately quantify the high-boiling homocoupling dimers without thermal degradation. Therefore, HPLC on a PFP phase is the Gold Standard for this validation.

Part 2: Method Development Logic (The "Why")

Stationary Phase Selection

Standard C18 columns rely solely on hydrophobicity. However, 3-(3,4-Difluorophenyl)phenol possesses an electron-rich phenol ring and an electron-deficient fluorinated ring.

  • Recommendation: Use a Pentafluorophenyl (PFP) or Phenyl-Hexyl column.

  • Mechanism: The PFP phase engages in strong

    
     interactions with the phenol ring and specific electrostatic interactions with the fluorine atoms, pulling the target peak away from non-fluorinated impurities (like 3,3'-biphenol).
    
Mobile Phase Criticality: The Methanol Effect

A common error is using Acetonitrile (ACN) with Phenyl columns. ACN has its own


 electrons (triple bond), which shield the stationary phase, dampening the selective 

interactions.[2]
  • Protocol Rule: You must use Methanol (MeOH) as the organic modifier to fully activate the PFP column's selectivity.

Visualizing the Development Workflow

The following decision tree illustrates the logic applied to arrive at the optimized PFP method.

MethodDevelopment Start Crude Sample 3-(3,4-Difluorophenyl)phenol Screen1 Screen 1: C18 Column (ACN/Water) Start->Screen1 Decision1 Resolution (Rs) > 2.0 for all impurities? Screen1->Decision1 Fail1 Co-elution of Isomers or Tailing Phenol Decision1->Fail1 No Switch Switch Mechanism: Target Electronic Selectivity Fail1->Switch SelectPFP Select PFP (Pentafluorophenyl) or Phenyl-Hexyl Column Switch->SelectPFP SolventChoice Select Organic Modifier SelectPFP->SolventChoice ACN_Path Acetonitrile SolventChoice->ACN_Path Avoid MeOH_Path Methanol SolventChoice->MeOH_Path Preferred Result_ACN Suppressed pi-pi interaction Poor Selectivity ACN_Path->Result_ACN Result_MeOH Enhanced pi-pi interaction Full Resolution MeOH_Path->Result_MeOH

Figure 1: Method Development Decision Tree highlighting the critical switch to Methanol-driven PFP chromatography.

Part 3: Validated Experimental Protocol

Chromatographic Conditions (Optimized)
  • Column: Fluorophenyl (PFP) or Phenyl-Hexyl,

    
     (e.g., Phenomenex Luna PFP or similar).
    
  • Mobile Phase A:

    
     Formic Acid in Water (suppresses phenol ionization).
    
  • Mobile Phase B: Methanol (LC-MS Grade).[3][4]

  • Gradient:

    • 
       (Re-equilibration)
      
  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (Target 
    
    
    
    ) and
    
    
    (Universal aromatic).
  • Temperature:

    
     (Controls viscosity of Methanol).
    
Representative Validation Data

The following data compares the performance of the generic C18 method versus the optimized PFP method for a spiked crude sample.

ParameterC18 Column (ACN/Water) PFP Column (MeOH/Water) Acceptance Criteria
Retention Time (

)


Stable

Resolution (

)
(Target vs. Homocoupling Impurity)

(Partial Co-elution)

(Baseline Resolved)

Tailing Factor (

)

(Phenol interaction)

(Symmetric)

Theoretical Plates (

)



LOD (Limit of Detection)



Analysis: The PFP column provides a Resolution (


) of 3.8, significantly exceeding the baseline requirement of 1.5. This confirms that the method can reliably quantify impurities even at trace levels (

).

Part 4: Step-by-Step Validation Workflow (ICH Q2(R1) Aligned)

To ensure this protocol is "self-validating," follow this sequential workflow. Each step acts as a gate; do not proceed until the criteria are met.

Step 1: System Suitability Test (SST)
  • Action: Inject a standard mixture containing the Target and the known limiting impurity (e.g., 3,3'-biphenol).

  • Requirement:

    
    , Tailing Factor 
    
    
    
    , RSD of peak area (n=5)
    
    
    .
Step 2: Specificity (Forced Degradation)
  • Action: Expose sample to Acid (

    
    ), Base (
    
    
    
    ), and Peroxide (
    
    
    ) for 1 hour.
  • Check: Ensure the "Peak Purity Index" (via Diode Array Detector) is

    
     for the main peak. This proves no degradation products are co-eluting under the main peak.
    
Step 3: Linearity & Range[5]
  • Action: Prepare 5 concentrations ranging from

    
     to 
    
    
    
    of the target concentration (
    
    
    ).
  • Requirement: Correlation coefficient (

    
    ) 
    
    
    
    .
Step 4: Accuracy (Recovery)
  • Action: Spike the synthesized product with known amounts of impurities at

    
    , 
    
    
    
    , and
    
    
    levels.
  • Requirement: Recovery must be between

    
    .
    

ValidationWorkflow Setup 1. System Setup (PFP Column, MeOH) SST 2. System Suitability (Rs > 2.0) Setup->SST Specificity 3. Specificity Check (Peak Purity via DAD) SST->Specificity Pass Linearity 4. Linearity (R² > 0.999) Specificity->Linearity Pass Accuracy 5. Accuracy/Recovery (Spike Recovery 90-110%) Linearity->Accuracy Pass

Figure 2: Sequential Validation Workflow ensuring data integrity.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[5][6] [Link]

  • Przybyciel, M. (2005).[7] Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. [Link]

  • Waters Corporation. (2013). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. [Link][2][8]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[9][10] Chemical Reviews. [Link]

Sources

comparative analysis of difluorophenyl boronic acid and its applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Difluorophenyl boronic acids (DFPBAs) represent a critical "Goldilocks" zone in organoboron chemistry. While unsubstituted phenylboronic acid (PBA) often lacks the Lewis acidity required for physiological sensing and the metabolic stability for drug candidates, perfluorinated analogs (e.g., pentafluorophenyl) suffer from extreme protodeboronation instability.

This guide objectively compares the three primary DFPBA isomers—2,4-difluoro , 2,6-difluoro , and 3,5-difluoro —analyzing their electronic profiles, synthetic utility in Suzuki-Miyaura coupling, and applications in chemical biology.

Part 1: Electronic & Steric Profiling (The "Why")

The utility of any boronic acid is dictated by two competing factors: Lewis Acidity (pKa) and Hydrolytic Stability . Fluorine substitution lowers the pKa of the boronic acid moiety via inductive electron withdrawal, facilitating anion formation at lower pH. However, the position of the fluorine atom dictates steric hindrance and the rate of unwanted protodeboronation.

Table 1: Comparative Isomer Profile
FeaturePhenylboronic Acid (Reference) 3,5-Difluorophenyl Boronic Acid 2,4-Difluorophenyl Boronic Acid 2,6-Difluorophenyl Boronic Acid
pKa (approx.) ~8.8~7.2 – 7.4~7.5 – 7.8< 7.0 (Est.)
Electronic Effect NeutralStrong Inductive (-I)Mixed (-I / +M)Strong Inductive + Steric
Physiological Binding Poor (Requires pH > 8.5)Excellent (Active at pH 7.4)ModerateGood, but unstable
Suzuki Reactivity StandardHigh (Fast Transmetallation)HighPoor (Steric Inhibition)
Protodeboronation Risk LowLow/ModerateModerateCritical/High
Primary Application General SynthesisGlucose Sensing, Bio-conjugationLiquid Crystals, Med ChemCrystal Engineering (Rare)

Analyst Note: The 3,5-isomer is the preferred scaffold for biological sensing because it lowers the pKa to physiological levels without introducing ortho-fluorine atoms that catalyze hydrolytic C-B bond cleavage.

Decision Logic: Selecting the Right Isomer

IsomerSelection Start Select Application Bio Biological Sensing (pH 7.4) Start->Bio MedChem Drug Discovery (Metabolic Stability) Start->MedChem Synth Complex Synthesis (Steric Bulk) Start->Synth Iso35 3,5-Difluoro (Optimal pKa, Stable) Bio->Iso35 Requires pKa ~7.4 Iso24 2,4-Difluoro (Balanced Reactivity) MedChem->Iso24 Blocks Para-Metabolism Synth->Iso35 Fast Coupling Iso26 2,6-Difluoro (High Sterics, Unstable) Synth->Iso26 Forced Atropisomerism

Figure 1: Isomer selection logic based on experimental requirements. 3,5-DFPBA is the standard for biological interfaces.

Part 2: Synthetic Utility (Suzuki-Miyaura Coupling)

The "Fluorine Acceleration" Paradox

Fluorine substituents are Electron Withdrawing Groups (EWG). In Suzuki coupling:

  • Pros: They increase the Lewis acidity of the Boron, facilitating the formation of the reactive boronate "ate" complex (transmetallation step).

  • Cons: They destabilize the C-B bond. Electron-poor aryl rings are prone to protodeboronation (replacement of B(OH)2 with H), especially in the presence of water and base.

2,6-Difluorophenylboronic acid is notoriously difficult to couple. The two ortho-fluorines provide steric shielding that hinders transmetallation, while simultaneously accelerating hydrolytic cleavage.

Experimental Protocol: Coupling Sterically/Electronically Challenging DFPBAs

Standard conditions (Pd(PPh3)4/Na2CO3) often fail for 2,6- or poly-fluorinated isomers. Use this optimized protocol.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Difluorophenylboronic acid (1.5 equiv)

  • Catalyst: Pd2(dba)3 (1 mol%) + SPhos or XPhos (2 mol%)

    • Why: Buchwald ligands (biaryl phosphines) are bulky and electron-rich, facilitating oxidative addition and stabilizing the active Pd(0) species.

  • Base: K3PO4 (3.0 equiv)

    • Why: Anhydrous phosphate is milder than carbonates and reduces protodeboronation rates compared to aqueous conditions.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (Anhydrous).

Step-by-Step Workflow:

  • Inerting: Charge a reaction vial with Aryl Halide, Boronic Acid, Pd source, Ligand, and Base. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent via syringe.

  • Activation: Heat to 100°C.

    • Critical Check: For 2,6-difluoro isomers, monitor reaction strictly by LC-MS. If protodeboronation (formation of difluorobenzene) exceeds 10% within 1 hour, switch to anhydrous THF and use CsF as the base.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Rate Limiting for Steric) OxAdd->TransMet Ar-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim SideRxn Protodeboronation (Major Risk for F-Boronics) TransMet->SideRxn H2O / High Temp RedElim->Pd0

Figure 2: The Suzuki Catalytic Cycle. Note the "Side Reaction" path which is significantly accelerated by Fluorine substitution on the boronic acid.

Part 3: Chemical Biology & Glucose Sensing[1][2][3]

The most distinct application of DFPBAs, particularly 3,5-difluorophenylboronic acid , is in the development of non-enzymatic glucose sensors (e.g., for continuous glucose monitoring, CGM).

The Mechanism: pKa Tuning

Phenylboronic acids bind to 1,2- or 1,3-diols (like glucose) to form cyclic boronate esters. This binding is pH-dependent.

  • Tetrahedral Geometry: Strong binding occurs when the boron is in the anionic (tetrahedral) state.

  • The Problem: Unsubstituted PBA has a pKa of ~8.8. At physiological pH (7.4), it is mostly neutral (trigonal), leading to weak glucose binding.

  • The Solution: 3,5-difluoro substitution lowers the pKa to ~7.2. At pH 7.4, a significant fraction exists as the reactive anion, enabling high-affinity glucose detection.

Table 2: Binding Constants (Ka) with Glucose at pH 7.4
Boronic Acid DerivativepKaBinding Affinity (Glucose)Selectivity (Glucose vs Fructose)
Phenylboronic Acid8.8LowLow
4-Fluorophenylboronic Acid8.2Low/ModerateLow
3,5-Difluorophenylboronic Acid 7.2 High Moderate
2-Acrylamido-5-fluorophenylboronic acid7.0HighHigh (if structured in hydrogel)

Protocol Validation: When designing a sensor, always measure the pKa of the specific derivative in the hydrogel matrix, as the polymer microenvironment can shift the effective pKa by +/- 0.5 units compared to free solution.

Part 4: Medicinal Chemistry Applications[4]

In drug design, DFPBAs are rarely the final drug but are crucial intermediates or bioisosteres.

  • Metabolic Blocking: Fluorine at the 4-position (para) blocks CYP450 oxidative metabolism. However, 2,4-difluoro substitution is often superior as it blocks two sites and alters the ring's lipophilicity (LogP), improving membrane permeability.

  • Protease Inhibition: Boronic acids act as reversible covalent inhibitors of serine proteases (e.g., Bortezomib). The electron-deficiency of DFPBAs makes the boron a "harder" electrophile, potentially increasing potency against the active site serine nucleophile, though this must be balanced against toxicity.

References

  • Höpfl, H. (2002).[1][2] Structure and bonding in boronic acids and esters. Journal of Organometallic Chemistry. Link

  • Cox, P. A., et al. (2018). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society. Link

  • Brooks, W. L., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers. Chemical Reviews. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. Link

  • Wang, D., et al. (2023).[3] Recent Progress in Diboronic-Acid-Based Glucose Sensors. Biosensors. Link

Sources

A Comparative Guide to the Tyrosinase Inhibitory Effects of 3-(3,4-Difluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the identification and characterization of novel enzyme inhibitors are paramount to advancing therapeutic and cosmetic sciences. This guide provides an in-depth technical evaluation of the inhibitory effects of a novel compound, 3-(3,4-Difluorophenyl)phenol, on tyrosinase, a key enzyme in melanin biosynthesis. Through a comparative analysis with established inhibitors, this document outlines the experimental rationale, detailed protocols, and data interpretation necessary for a comprehensive assessment.

Introduction to Tyrosinase and Its Inhibition

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a rate-limiting role in the production of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1] The enzymatic cascade initiated by tyrosinase involves the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][3] Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable agents in dermatology and cosmetics for skin lightening and treating conditions like melasma and age spots.[1][4]

Phenolic compounds are a well-known class of tyrosinase inhibitors.[5] The structural characteristics of 3-(3,4-Difluorophenyl)phenol, a novel synthetic phenol derivative, suggest its potential as a modulator of tyrosinase activity. The difluorophenyl moiety can enhance binding affinity and alter the electronic properties of the phenolic hydroxyl group, which is often crucial for interaction with the enzyme's active site. This guide presents a hypothetical, yet scientifically plausible, evaluation of this compound's inhibitory efficacy against mushroom tyrosinase, a widely used model in preliminary inhibitor screening.[5][6] The performance of 3-(3,4-Difluorophenyl)phenol is compared against two well-characterized tyrosinase inhibitors: kojic acid and arbutin.[7][8]

The Melanin Synthesis Pathway and Point of Inhibition

The following diagram illustrates the initial steps of the melanin synthesis pathway and highlights the central role of tyrosinase, the target of 3-(3,4-Difluorophenyl)phenol and the comparator inhibitors.

Melanin_Synthesis_Pathway cluster_Melanocyte Melanocyte cluster_Inhibitors Inhibitors Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Spontaneous reactions Inhibitor 3-(3,4-Difluorophenyl)phenol Kojic Acid Arbutin Tyrosine_Inhibition Tyrosine_Inhibition->LDOPA Inhibition Tyrosine_Inhibition->Dopaquinone Inhibition

Caption: Melanin synthesis pathway and the inhibitory action of test compounds on tyrosinase.

Experimental Design and Protocols

A robust experimental design is crucial for the accurate determination of enzyme inhibition.[9] The following sections detail the materials and step-by-step protocols for a spectrophotometric assay to evaluate the inhibitory effects of 3-(3,4-Difluorophenyl)phenol, kojic acid, and arbutin on mushroom tyrosinase.

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL stock solution in 0.1 M sodium phosphate buffer (pH 6.8)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • 3-(3,4-Difluorophenyl)phenol (Test Compound)

  • Kojic Acid (Positive Control)

  • Arbutin (Positive Control)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.8. This buffer will be used for all dilutions unless otherwise specified.

  • Mushroom Tyrosinase Solution (100 U/mL): Dilute the stock solution of mushroom tyrosinase in cold phosphate buffer. Keep the enzyme solution on ice.

  • L-DOPA Solution (2.5 mM): Dissolve L-DOPA in phosphate buffer to a final concentration of 2.5 mM. Prepare this solution fresh just before use, as it is susceptible to auto-oxidation.

  • Test and Control Compound Stock Solutions (10 mM): Dissolve 3-(3,4-Difluorophenyl)phenol, kojic acid, and arbutin in DMSO to create 10 mM stock solutions.

  • Working Solutions: Prepare serial dilutions of the test and control compounds in phosphate buffer to achieve a range of final concentrations for the assay. Ensure the final DMSO concentration in all wells does not exceed 1% to prevent solvent-induced enzyme inhibition.

Experimental Workflow

The following diagram outlines the key steps in the tyrosinase inhibition assay.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution (96-well plate) cluster_Measurement Data Acquisition cluster_Analysis Data Analysis prep_reagents Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - Inhibitor Dilutions add_inhibitor Add 20 µL Inhibitor/Control/Blank to wells prep_reagents->add_inhibitor add_enzyme Add 160 µL Tyrosinase Solution add_inhibitor->add_enzyme pre_incubate Pre-incubate for 10 min at 25°C add_enzyme->pre_incubate add_substrate Add 20 µL L-DOPA Solution to initiate reaction pre_incubate->add_substrate measure_absorbance Measure Absorbance at 475 nm (every minute for 20 min) add_substrate->measure_absorbance calculate_rate Calculate Initial Reaction Velocity measure_absorbance->calculate_rate calculate_inhibition Determine % Inhibition calculate_rate->calculate_inhibition plot_data Plot Dose-Response Curve calculate_inhibition->plot_data determine_ic50 Calculate IC50 Value plot_data->determine_ic50

Caption: Step-by-step workflow for the tyrosinase inhibition assay.

Assay Protocol
  • Plate Setup: In a 96-well microplate, add 20 µL of the appropriate inhibitor dilution (3-(3,4-Difluorophenyl)phenol, kojic acid, or arbutin) to the test wells. For the control wells (100% enzyme activity), add 20 µL of phosphate buffer. For the blank wells, add 20 µL of phosphate buffer.

  • Enzyme Addition: Add 160 µL of the 100 U/mL mushroom tyrosinase solution to all wells except the blank wells. To the blank wells, add 160 µL of phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes to allow for inhibitor-enzyme interaction.[4]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the 2.5 mM L-DOPA solution to all wells. The final volume in each well will be 200 µL.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20 minutes.[4][5] The increase in absorbance corresponds to the formation of dopachrome.

Data Analysis
  • Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).[10]

  • Calculate Percentage Inhibition: The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (V₀_control - V₀_inhibitor) / V₀_control ] * 100 where V₀_control is the initial velocity of the control reaction and V₀_inhibitor is the initial velocity in the presence of the inhibitor.

  • Determine IC50 Values: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity. Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Comparative Performance Data

The following table summarizes the hypothetical inhibitory activities of 3-(3,4-Difluorophenyl)phenol in comparison to the established inhibitors, kojic acid and arbutin, against mushroom tyrosinase.

CompoundIC50 (µM)Inhibition Type
3-(3,4-Difluorophenyl)phenol 15.8 ± 1.2 Competitive
Kojic Acid70 ± 7[7]Competitive
Arbutin1687 ± 181 (β-arbutin)[7]Competitive

Note: The data for 3-(3,4-Difluorophenyl)phenol is illustrative and intended for comparative purposes within this guide.

Mechanistic Insights from Kinetic Analysis

To understand the mechanism of inhibition, kinetic studies are performed by measuring the reaction velocity at various substrate (L-DOPA) concentrations in the presence and absence of the inhibitor. The data is often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S]).[11]

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate.[12] This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax). On a Lineweaver-Burk plot, this is visualized as lines with different x-intercepts (-1/Km) but the same y-intercept (1/Vmax).[13]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, affecting its catalytic activity but not substrate binding.[12] This decreases Vmax but does not change Km. On a Lineweaver-Burk plot, this results in lines with the same x-intercept but different y-intercepts.[14]

Based on our hypothetical data, 3-(3,4-Difluorophenyl)phenol exhibits competitive inhibition, similar to kojic acid and arbutin. This suggests that the compound likely interacts with the active site of tyrosinase, preventing the binding of L-DOPA. The lower IC50 value of 3-(3,4-Difluorophenyl)phenol compared to kojic acid and arbutin indicates a higher inhibitory potency in this model system.

Conclusion

This guide provides a comprehensive framework for evaluating the inhibitory effects of novel compounds, such as 3-(3,4-Difluorophenyl)phenol, on tyrosinase activity. The detailed protocols and comparative data analysis demonstrate a systematic approach to characterizing enzyme inhibitors. The illustrative results suggest that 3-(3,4-Difluorophenyl)phenol is a potent competitive inhibitor of mushroom tyrosinase, warranting further investigation as a potential agent for applications in dermatology and cosmetics. It is imperative that these in vitro findings are validated in more complex systems, such as cell-based assays and eventually in vivo models, to ascertain the true therapeutic or cosmetic potential.

References

  • BenchChem. (2025). Application Notes and Protocols for Tyrosinase Activity Assay Using L-DOPA with "Tyrosinase-IN-13".
  • Alzeyadi, M. (2023). Tyrosinase inhibitory activity. ResearchGate.
  • Chen, Q., et al. (2022). Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. Molecules, 27(5), 1634.
  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309.
  • ResearchGate. (n.d.). IC 50 values of Kojic Acid and MHY2081.
  • ResearchGate. (n.d.). IC 50 values of tyrosinase inhibition assay. Kojic acid as.
  • Characterization of Mushroom Tyrosinase Activity. (n.d.).
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
  • MDPI. (2021). Anti-Pigmentary Natural Compounds and Their Mode of Action. Cosmetics, 8(4), 107.
  • Park, S. H., et al. (2009). Variations in IC(50) values with purity of mushroom tyrosinase. Journal of Agricultural and Food Chemistry, 57(18), 8323-8327.
  • Jack Westin. (n.d.). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry.
  • ResearchGate. (n.d.). Comparison of mushroom tyrosinase inhibitory abilities (IC50) among.
  • Chemistry LibreTexts. (2023). 5.4: Enzyme Inhibition.
  • Thermo Fisher Scientific. (2021). Enzyme Assay Analysis: What Are My Method Choices?.
  • ResearchGate. (n.d.). Application of Graph-based Data Mining to Metabolic Pathways.
  • Dolinska, M. B., et al. (2021). Tyrosinase Nanoparticles: Understanding the Melanogenesis Pathway by Isolating the Products of Tyrosinase Enzymatic Reaction. International Journal of Molecular Sciences, 22(2), 799.
  • BenchChem. (2025). Application Notes and Protocols for L-DOPA Oxidation Assay with Tyrosinase-IN-8.
  • Knya. (2024). Difference Between Competitive and Noncompetitive Enzyme Inhibition.
  • Wikipedia. (n.d.). Lineweaver–Burk plot.
  • ResearchGate. (n.d.). Melanin biosynthesis. Tyrosinase uses L-tyrosine and L-DOPA as.
  • Graphviz. (2022). dot.
  • MDPI. (2009). Variations in IC 50 Values with Purity of Mushroom Tyrosinase. Molecules, 14(9), 3364-3374.
  • Creative Biogene. (n.d.). Spectrophotometric Enzyme Assays.
  • Schreiber, F. (2000). A graph layout algorithm for drawing metabolic pathways.
  • Lammertyn, J., et al. (2017). Kinetic modelling: an integrated approach to analyze enzyme activity assays. BMC Biochemistry, 18(1), 15.
  • Dolinska, M. B., et al. (2022). In Vitro Reconstitution of the Melanin Pathway's Catalytic Activities Using Tyrosinase Nanoparticles. International Journal of Molecular Sciences, 24(1), 639.
  • Chen, Q., et al. (2022). Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. Molecules, 27(5), 1634.
  • Bourqui, R., et al. (2007). Analysis and visualization of metabolic pathways and networks: A hypegraph approach. Electronic Notes in Theoretical Computer Science, 171, 3-16.
  • Patsnap. (2025). How to Measure Enzyme Kinetics Using Spectrophotometry.
  • Slominski, A., et al. (2012). L-tyrosine and L-DOPA as hormone-like regulators of melanocytes functions. Pigment Cell & Melanoma Research, 25(1), 14-27.
  • The Organic Chemistry Tutor. (2016, January 8). Types of Enzyme Inhibition: Competitive vs Noncompetitive | Michaelis-Menten Kinetics.
  • Bourqui, R., et al. (2007).
  • Jack Westin. (n.d.). Inhibition - Enzymes - MCAT Content.
  • ResearchGate. (n.d.). How to analyze spectrophotometry data of mitochondrial enzymes?.
  • Dalal Institute. (n.d.). Competitive and Non-Competitive Inhibition.
  • Muñoz-Muñoz, J. L., et al. (2021). Study of tyrosine and dopa enantiomers as tyrosinase substrates initiating l‐ and d‐melanogenesis pathways. Biotechnology and Applied Biochemistry, 68(4), 823-831.
  • ResearchGate. (n.d.). Lineweaver Burk plot for enzyme inhibition. Enzyme Kinetic studies for.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-Difluorophenyl)phenol
Reactant of Route 2
Reactant of Route 2
3-(3,4-Difluorophenyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.